3-bromo-N-butyl-4-methylbenzamide
Description
3-Bromo-N-butyl-4-methylbenzamide is a substituted benzamide derivative with the molecular formula C₁₂H₁₆BrNO. Its structure comprises a benzamide core modified by a bromine atom at the 3-position, a methyl group at the 4-position, and an N-butyl substituent.
Properties
Molecular Formula |
C12H16BrNO |
|---|---|
Molecular Weight |
270.17 g/mol |
IUPAC Name |
3-bromo-N-butyl-4-methylbenzamide |
InChI |
InChI=1S/C12H16BrNO/c1-3-4-7-14-12(15)10-6-5-9(2)11(13)8-10/h5-6,8H,3-4,7H2,1-2H3,(H,14,15) |
InChI Key |
LUEILROSRQYQNG-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)C)Br |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)C)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Bromo-N-butyl-3-methoxybenzamide (CAS: 1065074-09-0)
Key Differences :
- Substituents : Bromine at the 4-position (vs. 3 in the target compound) and a methoxy group at the 3-position (vs. methyl).
- Molecular Formula: C₁₂H₁₆BrNO₂ (vs. C₁₂H₁₆BrNO for the target).
Implications :
3-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide (CAS: 1820664-98-9)
Key Differences :
- Substituents : Trifluoromethyl (-CF₃) at the 4-position (vs. methyl) and a methoxy-methyl (-N-OCH₃) group on the amide nitrogen (vs. butyl).
- Molecular Formula: C₁₀H₉BrF₃NO₂ (molar mass 312.08 g/mol), significantly lighter than the target compound (324.6 g/mol) due to smaller substituents.
Implications :
- The N-methoxy-N-methyl group reduces steric bulk compared to N-butyl, possibly improving metabolic stability in pharmaceutical contexts.
3-Bromo-N-(4-chloro-2-methylphenyl)benzamide (CAS: 331828-08-1)
Key Differences :
- Substituents: A 4-chloro-2-methylphenyl group on the amide nitrogen (vs.
- Molecular Formula: C₁₄H₁₁BrClNO (molar mass 324.6 g/mol), similar to the target compound but with chlorine adding halogen diversity.
Implications :
- The chloro and methyl groups on the phenyl ring may enhance π-π stacking interactions in crystal packing or receptor binding .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|---|
| 3-Bromo-N-butyl-4-methylbenzamide | Not provided | C₁₂H₁₆BrNO | ~308.2 (estimated) | 3-Br, 4-CH₃, N-butyl |
| 4-Bromo-N-butyl-3-methoxybenzamide | 1065074-09-0 | C₁₂H₁₆BrNO₂ | 308.17 | 4-Br, 3-OCH₃, N-butyl |
| 3-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide | 1820664-98-9 | C₁₀H₉BrF₃NO₂ | 312.08 | 3-Br, 4-CF₃, N-methoxy-N-methyl |
| 3-Bromo-N-(4-chloro-2-methylphenyl)benzamide | 331828-08-1 | C₁₄H₁₁BrClNO | 324.60 | 3-Br, N-(4-Cl-2-CH₃C₆H₃) |
Research Findings and Trends
- Electronic Effects : Bromine’s position (3 vs. 4) influences resonance and inductive effects, altering reactivity in electrophilic aromatic substitution. For example, 4-bromo derivatives may exhibit greater para-directing activity .
- Solubility and Lipophilicity : The N-butyl chain in the target compound likely enhances membrane permeability compared to smaller N-substituents (e.g., N-methoxy-N-methyl) .
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